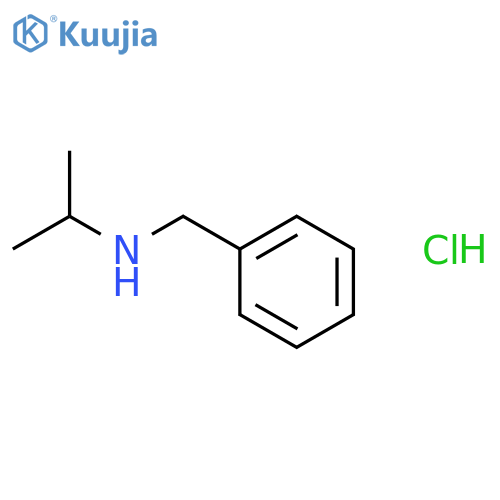Cas no 18354-85-3 (N-Benzyl-N-isopropylamine hydrochloride)

18354-85-3 structure
商品名:N-Benzyl-N-isopropylamine hydrochloride
N-Benzyl-N-isopropylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (1:1)
- Benzenemethanamine,N-(1-methylethyl)-, hydrochloride (9CI)
- Benzylamine, N-isopropyl-, hydrochloride(6CI,8CI)
- Benzylisopropylamine hydrochloride
- N-Benzyl-N-isopropylaminehydrochloride
- NSC206558
- N-Benzyl-N-isopropylamine hydrochloride
- benzyl(propan-2-yl)amine hydrochloride
- N-benzylpropan-2-amine;hydrochloride
- N-Isopropylbenzylamine (hydrochloride)
- 18354-85-3
- N-Benzylpropan-2-amine hydrochloride
- DTXSID20484388
- NSC-206558
- N-(1-methylethyl)-benzenemethanamine, monohydrochloride
- AKOS024324153
-
- インチ: InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
- InChIKey: PEIJPMBOGRPKQJ-UHFFFAOYSA-N
- ほほえんだ: Cl.CC(NCC1C=CC=CC=1)C
計算された属性
- せいみつぶんしりょう: 185.0971272g/mol
- どういたいしつりょう: 185.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 93
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
N-Benzyl-N-isopropylamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01LIWH-5mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 5mg |
$345.00 | 2024-06-18 | |
| 1PlusChem | 1P01LIWH-1mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 1mg |
$126.00 | 2024-06-18 | |
| A2B Chem LLC | BA83089-5mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 5mg |
$251.00 | 2024-04-20 | |
| A2B Chem LLC | BA83089-1mg |
N-(1-methylethyl)-benzenemethanamine, monohydrochloride |
18354-85-3 | ≥98% | 1mg |
$73.00 | 2024-04-20 |
N-Benzyl-N-isopropylamine hydrochloride 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
18354-85-3 (N-Benzyl-N-isopropylamine hydrochloride) 関連製品
- 915922-51-9(N-(3-Methylbenzyl)propan-2-amine Hydrochloride)
- 102-97-6(N-Isopropylbenzylamine)
- 34636-09-4(Benzyldiisopropylamine)
- 70894-75-6((4-Methylphenyl)methyl(propan-2-yl)amine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:18354-85-3)N-benzylpropan-2-amine hydrochloride

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ